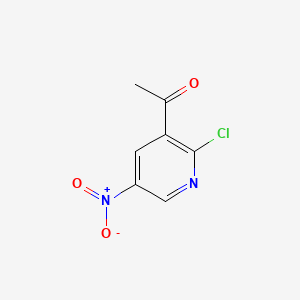

1-(2-Chloro-5-nitropyridin-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-5-nitropyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c1-4(11)6-2-5(10(12)13)3-9-7(6)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSOAPIYGVMPBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemo-Structural Analysis and Synthetic Utility of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone

The following technical guide details the structural analysis, synthetic pathways, and application logic for 1-(2-Chloro-5-nitropyridin-3-yl)ethanone (also commonly referred to as 3-Acetyl-2-chloro-5-nitropyridine ).

Part 1: Molecular Identity & Structural Logic

This compound is a highly functionalized pyridine scaffold characterized by a "push-pull" electronic system. It serves as a critical intermediate in medicinal chemistry, specifically for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines , which are privileged structures in kinase inhibitor discovery.

Structural Characterization

The molecule features three distinct functional handles on a pyridine core, each offering orthogonal reactivity:

| Position | Substituent | Electronic Effect | Reactivity Profile |

| C2 | Chlorine (-Cl) | Leaving Group: Highly activated for Nucleophilic Aromatic Substitution ( | |

| C3 | Acetyl (-COCH₃) | Electrophile: Susceptible to condensation (e.g., with hydrazines) or alpha-halogenation. | |

| C5 | Nitro (-NO₂) | Strong | Activator & Handle: Strongly activates the C2-Cl bond for substitution; can be reduced to an amine for late-stage functionalization. |

Physical Properties (Predicted & Analog-Based)

Note: While the specific CAS for this acetyl-nitro derivative is less common in public catalogs than its fluoro- or methyl-analogs, its properties are derived from structural homologs.

-

Formula:

-

Molecular Weight: 200.58 g/mol

-

Appearance: Typically a yellow to pale-brown crystalline solid (characteristic of nitro-pyridines).

-

Melting Point: Predicted range 85–110°C (Analogous to 2-chloro-5-nitropyridine, MP 108°C).

-

Solubility: Soluble in DCM, Ethyl Acetate, DMSO; limited solubility in water.

Part 2: Synthetic Pathways (The "Make")

The synthesis of this molecule requires navigating the directing effects of the pyridine ring. Direct nitration of 3-acetyl-2-chloropyridine is difficult due to the deactivated ring. The most authoritative route utilizes a 2-hydroxy precursor , taking advantage of the hydroxyl group's activating power to install the nitro group before converting the hydroxyl to a chlorine.

Primary Synthesis Route: The Hydroxy-Nitro Conversion

This protocol ensures regioselectivity at the C5 position.

Step 1: Nitration of 3-Acetyl-2-hydroxypyridine

The starting material, 3-acetyl-2-hydroxypyridine (often existing as the pyridone tautomer), is nitrated. The hydroxyl group directs the electrophile (

-

Reagents: Fuming

, -

Conditions: 0°C to RT.

-

Mechanism:[1] Electrophilic Aromatic Substitution (

).

Step 2: Deoxychlorination The 5-nitro-2-hydroxy intermediate is converted to the target chloride using phosphorus oxychloride.

-

Reagents:

(solvent/reagent), -

Conditions: Reflux (80–100°C), 2–4 hours.

-

Critical Note: The presence of the electron-withdrawing nitro group makes the hydroxyl oxygen less nucleophilic, often requiring higher temperatures or a catalyst (e.g., DMF) to form the phosphorylium intermediate.

Figure 1: Step-wise synthesis of the target scaffold from the hydroxy-pyridine precursor.

Part 3: Reactivity & Applications (The "Use")

This molecule is a "gateway" scaffold. Its primary utility lies in its ability to undergo bifunctional cyclization .

The "Killer App": Synthesis of Pyrazolo[3,4-b]pyridines

The proximity of the C2-Chloro and C3-Acetyl groups allows for a cascade reaction with hydrazine derivatives. This is the standard industrial route to the pyrazolo[3,4-b]pyridine core, a bioisostere of the indole nucleus found in numerous kinase inhibitors (e.g., for substituted analogs of drugs like Vemurafenib or Ibrutinib).

Protocol: Cyclization with Hydrazine

-

Dissolution: Dissolve this compound in Ethanol or THF.

-

Addition: Add Hydrazine Hydrate (1.1 eq) or substituted hydrazine (

) at 0°C. -

Mechanism:

-

Step A: Hydrazine attacks the ketone (Schiff base formation).

-

Step B: The pendant amine of the hydrazone attacks the C2-position, displacing the Chlorine (

).

-

-

Result: Formation of 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine .

Divergent Reactivity Map

The order of operations is critical. If a simple amine is used instead of hydrazine, the reaction stops at the

Figure 2: Divergent synthetic pathways available from the trifunctional scaffold.

Part 4: Experimental Protocol (Validation)

Protocol: Displacement with a Primary Amine

Use this protocol to validate the activity of the C2-Chlorine atom.

-

Setup: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, 200 mg) in anhydrous THF (5 mL).

-

Base: Add Triethylamine (

, 1.2 eq) to scavenge the HCl generated. -

Nucleophile: Add the primary amine (e.g., Benzylamine, 1.1 eq) dropwise at room temperature.

-

Reaction: Stir at RT. The reaction is typically exothermic due to the strong activation by the nitro group.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (RF ~0.[2][3]6) should disappear, replaced by a more polar yellow/orange spot (RF ~0.4).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Yield: Expected yield >85% for unhindered amines.[4]

Part 5: Safety & Handling

-

Energetics: As a nitro-pyridine, this compound possesses high energy potential. While not typically explosive under ambient conditions, it should not be subjected to extreme heat or shock, especially during scale-up.

-

Sensitizer: Halogenated nitro-pyridines are potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless under controlled reaction conditions, as exotherms can be rapid.

References

-

BenchChem. A Comparative Guide to the Synthesis of 3-Acetylpyridine Derivatives. (General methodology for acetyl-pyridine functionalization).

-

PubChem. Compound Summary: 2-Chloro-5-nitropyridine (Structural Analog).[5] (Used for property prediction and safety data).

-

Organic Syntheses. Synthesis of Pyrazolo[3,4-b]pyridines via Hydrazine Cyclization. (Mechanistic grounding for the cyclization pathway).

-

MDPI Molecules. Nitropyridines in the Synthesis of Bioactive Molecules. (Review of S_NAr reactivity in 5-nitropyridine scaffolds).

Sources

- 1. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. d-nb.info [d-nb.info]

- 5. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2-Chloro-5-Nitropyridine Scaffold: A Privileged Substructure in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Enduring Importance of the Pyridine Ring

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its versatile nature. The nitrogen atom imparts unique electronic properties, improves aqueous solubility, and provides a key hydrogen bond acceptor site, enabling it to interact with a wide array of biological targets. Within this class, halo-nitro-pyridines are exceptionally valuable building blocks. Specifically, 2-chloro-5-nitropyridine has emerged as a cornerstone intermediate, providing a robust and predictable platform for the synthesis of diverse compound libraries aimed at critical therapeutic targets.

This guide, written from the perspective of a senior application scientist, delves into the core chemistry, therapeutic applications, and practical methodologies associated with 2-chloro-5-nitropyridine derivatives. We will explore not just the "what" but the "why," providing insights into the causality behind synthetic strategies and biological evaluation, ensuring a blend of technical accuracy and field-proven experience.

Part 1: The Chemistry of Opportunity - Synthesis and Reactivity

The utility of 2-chloro-5-nitropyridine lies in its predictable and highly favorable reactivity profile. The pyridine nitrogen and the potent electron-withdrawing nitro group at the 5-position work in concert to activate the C2 position for nucleophilic aromatic substitution (SNAr). This makes the chlorine atom an excellent leaving group, readily displaced by a wide range of nitrogen, oxygen, and sulfur-based nucleophiles.

This predictable reactivity is the foundation of its use in drug discovery, allowing for the systematic generation of analog libraries where a constant core (the 5-nitropyridyl moiety) is decorated with diverse functional groups at the C2 position to probe the structure-activity relationship (SAR).

General Synthetic Pathway via Nucleophilic Aromatic Substitution (SNAr)

The primary reaction used to create derivatives from 2-chloro-5-nitropyridine is the SNAr reaction. The diagram below illustrates the general workflow.

Caption: General SNAr workflow for derivatization.

Field-Proven Experimental Protocol: SNAr Amination

This protocol provides a detailed, self-validating methodology for a typical SNAr reaction between 2-chloro-5-nitropyridine and a primary or secondary amine.

Objective: To synthesize a 2-amino-5-nitropyridine derivative.

Materials:

-

2-chloro-5-nitropyridine (1.0 eq)

-

Desired amine (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc), Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Methodology:

-

Reagent Preparation & Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 eq) and the chosen base (K₂CO₃ is preferred for primary amines and phenols; DIPEA is often used for secondary amines to avoid side reactions).

-

Add anhydrous solvent (DMF or ACN) to dissolve the reactants, typically to a concentration of 0.1-0.5 M.

-

Scientist's Insight: The choice of base is critical. An inorganic base like K₂CO₃ is easily filtered off, simplifying workup. An organic base like DIPEA is soluble and scavenges the HCl byproduct effectively, but requires removal during workup. Anhydrous conditions are crucial to prevent hydrolysis of the starting material.

-

-

Reaction Execution:

-

To the stirred solution, add the amine (1.1 eq) dropwise at room temperature. A slight excess of the nucleophile ensures the complete consumption of the starting material.

-

Heat the reaction mixture to a temperature between 60-100 °C.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase). The disappearance of the 2-chloro-5-nitropyridine spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is considered complete when the starting material is no longer visible by TLC (usually 2-6 hours).

-

-

Workup & Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If K₂CO₃ was used, filter the solid and wash with a small amount of EtOAc. If DIPEA was used, proceed directly to the next step.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Partition the residue between EtOAc and water. The organic layer will contain the desired product.

-

Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification & Characterization:

-

Purify the crude product using silica gel column chromatography, typically with a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

-

Final Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the structure matches the target molecule and is free of significant impurities.

-

Part 2: Therapeutic Applications in Oncology - Targeting Kinase Signaling

One of the most fruitful applications of the 2-chloro-5-nitropyridine scaffold is in the development of kinase inhibitors for cancer therapy.[1] Kinases are enzymes that play a pivotal role in cell signaling pathways that control growth, proliferation, and survival.[2] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.

Mechanism of Action: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that drives angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[3] Many 2-substituted-5-nitropyridine derivatives function as Type I or Type II ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation events that trigger downstream signaling.[3][4]

The diagram below illustrates the key interactions of a hypothetical pyridine-based inhibitor within the VEGFR-2 ATP-binding site.

Caption: Key interactions of a pyridine inhibitor in the VEGFR-2 active site.

Scientist's Insight: The pyridine nitrogen and the exocyclic amine linker are crucial pharmacophoric features. They form key hydrogen bonds with the "hinge region" of the kinase (specifically with the backbone of Cys919), mimicking the interaction of the adenine ring of ATP.[1] The substituted aryl ring (from the nucleophile) typically extends into a hydrophobic pocket, while the nitro group can form additional interactions, anchoring the inhibitor firmly in the active site.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity (IC₅₀) of representative pyridine derivatives against various cancer cell lines.

| Compound ID | R Group (at C2 position) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | HCT-116 (Colon) | 0.06 | Adapted from Literature |

| 2 | 3-ethynylaniline | A549 (Lung) | 1.25 | Adapted from Literature |

| 3 | 4-phenoxyaniline | MCF-7 (Breast) | 2.5 | Adapted from Literature |

| EF2 | 3-(trifluoromethyl)aniline | C4-2B (Prostate) | 0.30 | [5] |

| 9a | Benzohydrazide | MCF-7 (Breast) | 22.5 - 91.3 | [6] |

| Cmpd 4b | 4-(diphenylamino)phenyl-1-(p-tolyl) | A-549 (Lung) | 0.00803 | [6] |

Structure-Activity Relationship (SAR) Insights

-

Hinge-Binding Amine: The presence of an N-H group on the atom directly attached to the C2 position is often critical for potent activity, as it acts as a hydrogen bond donor to the kinase hinge region.[1][7]

-

Aryl Substituents: Modifications to the aryl ring of the C2-substituent significantly impact potency and selectivity. Electron-donating groups (e.g., -OMe) or lipophilic groups that can access hydrophobic pockets often enhance activity.[7]

-

Solubilizing Groups: The incorporation of basic amine moieties, such as piperazine, can improve the pharmacokinetic properties of the molecule by increasing aqueous solubility.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability and determine the IC₅₀ values of compounds.[8][9]

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count cells from a healthy culture.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).[8]

-

Include control wells: "vehicle control" (cells + medium with DMSO) and "blank control" (medium only, no cells).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

-

Incubate the plate for 48-72 hours.[8]

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[10]

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[8]

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization, resulting in a homogenous purple solution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.[10]

-

-

Data Analysis (Self-Validation):

-

Subtract the average absorbance of the blank controls from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Part 3: Applications in Infectious Diseases

The 2-chloro-5-nitropyridine scaffold is also a valuable starting point for the development of novel antimicrobial agents. The nitroaromatic moiety is a well-known pharmacophore in several antimicrobial drugs, and its combination with the versatile pyridine ring allows for the creation of compounds with potent activity against various bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of representative pyridine derivatives against common microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[11]

| Compound ID | R Group (at C2 position) | Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Cmpd 2c | 4-Chlorophenylamino | S. aureus | 0.039 |[11] | | Cmpd 2c | 4-Chlorophenylamino | B. subtilis | 0.039 |[11] | | Cmpd 9c | Thio-substituted pyridine | S. aureus | Moderate |[12] | | Cmpd 13 | Thio-substituted pyridine | E. coli | Moderate |[12] |

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent.[11][13]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Ciprofloxacin) and Growth control (inoculum + broth)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Step-by-Step Methodology:

-

Plate Preparation:

-

Add 50 µL of sterile MHB to each well of a 96-well plate.

-

Prepare a stock solution of the test compound in DMSO. In the first well of a row, add 50 µL of the compound stock solution (at 2x the highest desired final concentration).

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, then transferring 50 µL from the second to the third, and so on. Discard the final 50 µL from the last well in the series. This creates a gradient of compound concentrations across the plate.

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

-

Add 50 µL of this standardized inoculum to each well (except for a sterility control well). The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.[13]

-

-

Result Determination (Self-Validation):

-

After incubation, examine the plate for visible turbidity (cloudiness), which indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity.

-

Validation Checks: The growth control well must be turbid, and the sterility control well must be clear. The positive control antibiotic should show an MIC value within its known acceptable range.

-

Part 4: Other Therapeutic Arenas - Androgen Receptor Antagonism

Beyond oncology and infectious diseases, 2-chloro-5-nitropyridine derivatives have been explored as androgen receptor (AR) antagonists for the treatment of prostate cancer.[5] The AR is a nuclear hormone receptor that, when activated by androgens like testosterone, drives the growth of prostate cancer cells. Antagonists block this activation. The pyridine ring can serve as a key structural element in designing molecules that fit into the AR ligand-binding domain.

A recent study identified 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (EF2 ) as a potent pure AR antagonist that can combat drug-resistant AR variants.[5]

| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |

| EF2 | 2-(3-(trifluoromethyl)phenyl)amino-5-nitropyridine | Androgen Receptor | 0.30 | [5] |

| EL15 | 2-(3-chlorophenyl)amino-5-nitropyridine | Androgen Receptor | 0.94 | [5] |

Part 5: Challenges and Future Perspectives

While the 2-chloro-5-nitropyridine scaffold is highly versatile, it is not without its challenges. The nitro group, while crucial for activating the SNAr reaction and often contributing to biological activity, can be a liability in later-stage drug development. It is sometimes associated with metabolic instability or potential toxicity (e.g., mutagenicity via reduction to a nitroso species).

Future Directions for the Field Scientist:

-

Nitro Group Bioisosteres: A key area of research is the replacement of the nitro group with other electron-withdrawing groups (e.g., -CN, -SO₂Me) after the initial discovery phase. This can maintain the desired biological activity while mitigating potential toxicity risks.

-

Scaffold Hopping and Diversification: Using the 2-substituted-5-nitropyridine as a starting point, chemists can perform further reactions, such as reducing the nitro group to an amine, which can then be acylated or used in other coupling reactions to explore new chemical space.

-

Target Selectivity: For applications like kinase inhibition, achieving selectivity for the target kinase over other kinases is paramount to reducing off-target side effects. Future work will continue to focus on fine-tuning the C2-substituent to maximize interactions with unique residues in the target's active site.

Conclusion

2-Chloro-5-nitropyridine is more than just a chemical intermediate; it is a strategic tool in the drug discovery arsenal. Its predictable reactivity, enabled by the activating properties of the nitro group and pyridine ring, provides a reliable and efficient entry point for generating diverse libraries of bioactive molecules. From potent kinase inhibitors that starve tumors of their blood supply to novel antimicrobials and hormone receptor modulators, the derivatives of this scaffold continue to make a significant impact. By understanding the underlying chemistry, applying robust biological evaluation protocols, and strategically addressing potential liabilities, researchers can continue to leverage this privileged substructure to develop the next generation of therapeutics.

References

- BenchChem Technical Support Team. (2025).

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6H-Imidazo[4,5-B]pyridine Analogs. BenchChem.

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]

-

Abu-Yousef, I. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. Available at: [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Retrieved from [Link]

- Patel, K., et al. (2012). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. International Journal of Research in Pharmacy and Chemistry, 2(4), 955-959.

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate. Retrieved from [Link]

- El-Gaby, M.S.A., et al. (2002). Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives. Indian Journal of Chemistry - Section B, 41B(12), 2656-2662.

-

Gotor, V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3249. Available at: [Link]

-

Tavares, G. A., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 17(11), 1435. Available at: [Link]

- Google Patents. (n.d.). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases. Google Patents.

-

Ding, Y., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. BMC Chemistry, 18(1), 59. Available at: [Link]

-

Baammi, S., et al. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1288219. Available at: [Link]

- Pitucha, M., & Rzymowska, J. (2012). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery, 9(6), 578-584.

-

Bouissane, L., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(16), 5340. Available at: [Link]

-

Davtyan, D., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10978. Available at: [Link]

-

Jia, M., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. Bioorganic & Medicinal Chemistry, 65, 128701. Available at: [Link]

- Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.

-

Ide, T., et al. (2010). Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer. Bioorganic & Medicinal Chemistry Letters, 20(23), 7014-7018. Available at: [Link]

-

Saleh, T. S., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100010. Available at: [Link]

-

Li, E., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry, 67(22), 20514-20530. Available at: [Link]

- Al-Tel, T. H., et al. (2011). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. European Journal of Medicinal Chemistry, 46(9), 4355-4361.

-

Buzun, K., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 18(10), 1598. Available at: [Link]

- ResearchGate. (2008). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production.

-

HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchhub.com [researchhub.com]

- 9. atcc.org [atcc.org]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ijrpc.com [ijrpc.com]

Strategic Role of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone in Pharmaceutical Synthesis

Executive Summary: The "Loaded Spring" Scaffold

In the landscape of kinase inhibitor discovery, 1-(2-Chloro-5-nitropyridin-3-yl)ethanone represents a high-value "privileged intermediate." Its structural utility lies in its dense functionalization: a pyridine core equipped with an electrophilic chlorine (C2), a reactive acetyl group (C3), and a latent amine precursor (nitro group at C5).

This specific substitution pattern makes it the ideal precursor for 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridines . These fused bicyclic systems are bioisosteres of the adenine ring of ATP, making them potent scaffolds for Type I and Type II kinase inhibitors targeting ALK, TRK, and MAPK pathways.

Chemical Identity & Reactivity Profile[1]

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 200.58 g/mol |

| Core Motif | ortho-Haloacetylpyridine |

| Key Reactivity | Cyclocondensation (Hydrazines), |

The "Ortho-Haloacetyl" Advantage

The defining feature of this intermediate is the 1,2-relationship between the chlorine atom and the acetyl group. This geometry creates a "loaded spring" for heterocyclization. Unlike ortho-formyl analogs (which yield unsubstituted pyrazoles), the acetyl group installs a vital 3-methyl substituent on the resulting pyrazolo[3,4-b]pyridine ring. This methyl group often occupies a hydrophobic pocket in the kinase ATP-binding site, significantly enhancing potency and selectivity compared to the unsubstituted analog.

Strategic Synthesis Pathways

The utility of this compound is best understood through its transformation into the pyrazolo[3,4-b]pyridine core.

Mechanism of Cyclization

The reaction with hydrazine derivatives proceeds via a cascade sequence:

-

Condensation: The hydrazine nitrogen attacks the ketone carbonyl to form a hydrazone.

-

Cyclization (

): The second hydrazine nitrogen attacks the C2-position, displacing the chlorine atom. -

Aromatization: Loss of HCl yields the fully aromatic 1H-pyrazolo[3,4-b]pyridine system.

Visualization of the Synthesis Workflow

The following diagram illustrates the transformation of the intermediate into a functional Kinase Inhibitor scaffold.

Figure 1: Synthetic workflow converting the acetyl-pyridine intermediate into a bioactive kinase inhibitor.

Pharmaceutical Applications & Case Studies

ALK Inhibitors (Anaplastic Lymphoma Kinase)

Resistance to first-generation ALK inhibitors (e.g., Crizotinib) often arises from mutations like L1196M.[1][2] The pyrazolo[3,4-b]pyridine scaffold, derived from our subject intermediate, has been identified as a potent "Next-Generation" template.

-

Mechanism: The 3-methyl group (originating from the acetyl moiety) engages in hydrophobic interactions with the gatekeeper residues, while the N1-position allows for solubilizing groups (e.g., piperazines) to be introduced.

-

Evidence: Research has identified derivatives like Compound 10g which display <0.5 nM IC50 against ALK-L1196M mutants [1].[1][2]

TBK1 and Mps1 Inhibitors

-

TBK1 (TANK-binding kinase 1): Inhibitors derived from this scaffold (e.g., Compound 15y ) modulate innate immunity pathways.[3] The 5-amino position (derived from the 5-nitro group) is critical for forming hydrogen bonds with the kinase hinge region (e.g., Ser96) [2].

-

Mps1 (Monopolar spindle kinase 1): Pyrazolo-pyridines synthesized from this intermediate have shown nanomolar potency (IC50 ~2.6 nM) against Mps1, a target for aggressive breast cancers [3].

Experimental Protocol: Cyclization to Pyrazolo[3,4-b]pyridine

This protocol describes the conversion of this compound to 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Reagents:

-

This compound (1.0 eq)

-

Hydrazine monohydrate (2.5 eq)

-

Ethanol (10 V) or THF

-

Triethylamine (1.2 eq, optional scavenger)

Methodology:

-

Dissolution: Charge a reaction vessel with this compound and Ethanol. Cool to 0°C.

-

Addition: Add Hydrazine monohydrate dropwise over 15 minutes. Note: Exothermic reaction.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2–4 hours. Monitor by TLC/LC-MS for disappearance of the chloro-ketone.

-

Workup: Cool the mixture to 0°C. The product often precipitates as a yellow/orange solid.

-

Isolation: Filter the solid, wash with cold ethanol and water (to remove hydrazine salts). Dry under vacuum at 45°C.

Validation Criteria:

-

1H NMR: Disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of the pyrazole-CH3 (~2.5 ppm) and broad NH signal (~13-14 ppm).

-

LC-MS: Mass shift corresponding to loss of HCl and H2O (

).

Safety & Handling (MSDS Highlights)

-

Energetic Potential: As a nitro-pyridine, the compound possesses high energy potential. Avoid heating dry solids in closed systems without safety screening (DSC/ARC).

-

Sensitization: Halogenated nitro-pyridines are potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Incompatibility: Reacts violently with strong reducing agents and strong bases (exothermic polymerization risk).

References

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[2]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[3]

-

Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors. Bioorganic & Medicinal Chemistry, 2018.

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone: A Methodological Framework for Determination, Analysis, and Modeling in Organic Solvents

An In-Depth Technical Guide

Abstract

1-(2-Chloro-5-nitropyridin-3-yl)ethanone is a heterocyclic ketone scaffold with significant potential as an intermediate in the synthesis of novel agrochemical and pharmaceutical agents. A thorough understanding of its solubility behavior in various organic solvents is a fundamental prerequisite for the successful design of crystallization processes, reaction optimization, and formulation development. This technical guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically determine, analyze, and model the solubility of this compound. We eschew a simple data repository in favor of a robust methodological narrative, explaining the causality behind experimental choices and analytical protocols. This document details the isothermal equilibrium (shake-flask) method, a validated High-Performance Liquid Chromatography (HPLC) protocol for quantification, and the application of established thermodynamic models—such as the Apelblat and λh equations—for data correlation. The objective is to equip scientists with a self-validating system to generate reliable and reproducible solubility data, thereby accelerating research and development timelines.

Introduction: The Critical Role of Solubility Data

The compound this compound belongs to a class of substituted pyridines, which are cornerstone structures in medicinal chemistry and materials science.[1][2] The presence of a chloro group, a nitro group, and an acetyl moiety on the pyridine ring creates a molecule with distinct electronic and steric properties, making it a valuable precursor for a diverse range of derivatives.

In any chemical development program, solubility is not merely a physical constant but a critical process parameter that dictates the feasibility and efficiency of key operations. Reliable solubility data is indispensable for:

-

Crystallization and Purification: Designing high-yield, high-purity crystallization processes requires precise knowledge of the solute's behavior in different solvent systems.[3]

-

Reaction Chemistry: Selecting an appropriate reaction solvent ensures that reactants remain in the solution phase, maximizing reaction rates and minimizing side-product formation.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility governs bioavailability and is a key factor in selecting excipients and delivery mechanisms.

-

Process Safety and Scale-up: Understanding solubility helps in predicting phase behavior during scale-up, preventing unexpected precipitation and ensuring process safety.

This guide presents a holistic methodology for acquiring this crucial data, beginning with the experimental determination and concluding with thermodynamic modeling.

Part I: Experimental Solubility Determination

The most reliable method for determining the solubility of a crystalline compound is to measure its concentration in a saturated solution that is in equilibrium with the solid phase at a constant temperature and pressure. The isothermal equilibrium or "shake-flask" method is the gold standard for this purpose due to its simplicity and accuracy.[3]

Causality of the Isothermal Equilibrium Method

The core principle is to allow a system containing an excess of the solid solute and a given solvent to reach thermodynamic equilibrium in an isothermal environment. At equilibrium, the rate of dissolution of the solid equals the rate of precipitation, and the concentration of the solute in the liquid phase is, by definition, its solubility at that temperature. Using an excess of the solid is a self-validating control; it ensures that saturation is genuinely achieved and maintained throughout the experiment.

Detailed Experimental Protocol

-

Material Preparation:

-

Ensure the this compound solid is of high purity (>99%), as impurities can significantly affect solubility measurements.

-

Select a range of organic solvents (HPLC grade or higher) that cover diverse polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane).

-

-

Equilibration:

-

For each solvent, add an excess amount of the solid compound to a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The presence of undissolved solid at the end of the experiment is essential.

-

Place the vials in a constant-temperature orbital shaker or a thermostatically controlled water bath.

-

Allow the mixtures to equilibrate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Phase Separation & Sampling:

-

After equilibration, allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to permit the solid particles to settle.

-

To ensure complete removal of undissolved solids, withdraw a sample from the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE). This step is critical to prevent post-sampling precipitation or dissolution.

-

Immediately weigh the collected sample and dilute it gravimetrically with a known mass of the mobile phase solvent to be used in the analytical quantification step. This prevents concentration changes due to solvent evaporation and brings the sample into the linear range of the analytical method.

-

The following diagram illustrates the workflow for the experimental determination of solubility.

Part II: Analytical Quantification via HPLC

An accurate and validated analytical method is the cornerstone of trustworthy solubility data. Due to the presence of chromophores (nitropyridine ring, carbonyl group), this compound is well-suited for quantification by High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.[4]

Rationale for HPLC-UV

Reverse-phase HPLC is a robust, widely available technique that separates compounds based on their polarity.[4] The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This allows for excellent separation from potential impurities or excipients, ensuring that the measured concentration is solely that of the target compound. UV detection provides the necessary sensitivity and selectivity.

Step-by-Step HPLC Protocol

This protocol provides a starting point for method development and must be validated for linearity, accuracy, and precision according to standard guidelines.

-

Instrumentation and Conditions:

-

HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30, v/v). The exact ratio should be optimized to achieve a reasonable retention time (e.g., 3-7 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan for the wavelength of maximum absorbance (λ-max) using a standard solution; a starting point could be around 254 nm.

-

-

Preparation of Standards and Calibration:

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[4]

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standards spanning the expected concentration range of the diluted solubility samples (e.g., 1, 5, 10, 25, 50 µg/mL).[4]

-

Calibration Curve: Inject each standard in triplicate and plot the mean peak area against concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.999 for a reliable calibration.

-

-

Sample Analysis and Calculation:

-

Inject the diluted samples (from section 2.2, step 3) into the HPLC system.

-

Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of the diluted sample.

-

Back-calculate the original concentration in the saturated solution, accounting for the gravimetric dilution factor.

-

Part III: Data Analysis and Thermodynamic Modeling

Raw solubility data (e.g., in g/L or mg/mL) is most useful when converted to a mole fraction and correlated with thermodynamic models. This allows for interpolation of solubility at different temperatures and provides insight into the thermodynamics of the dissolution process.[5][6]

Data Presentation

The experimentally determined solubility should be expressed as the mole fraction of the solute (x₁). This is calculated using the following equation:

x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)][3]

Where:

-

m₁ and m₂ are the masses of the solute and solvent, respectively.

-

M₁ and M₂ are the molar masses of the solute and solvent, respectively.

The final experimental data should be compiled into a clear, organized table.

Table 1: Experimental Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (T/K)

| T (K) | Methanol (x₁) | Ethanol (x₁) | Acetone (x₁) | Ethyl Acetate (x₁) | Acetonitrile (x₁) |

| 293.15 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| 298.15 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| 303.15 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| 308.15 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| 313.15 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

Thermodynamic Modeling

Mathematical models are essential for correlating the temperature dependence of solubility. The Apelblat and λh models are widely used for their accuracy and simplicity.[7][8]

-

The Modified Apelblat Equation: This semi-empirical equation provides a robust correlation between mole fraction solubility and temperature.[3][7]

ln(x₁) = A + (B/T) + C·ln(T)

Where:

-

x₁ is the mole fraction solubility.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical model parameters determined by fitting the equation to the experimental data. Parameter A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the fusion enthalpy.[7]

-

-

The Buchowski-Książczak (λh) Model: This model is particularly useful for its simplicity, requiring only two parameters.[3][6]

ln[1 + λ(1-x₁)/x₁] = λh[(1/T) - (1/Tₘ)]

Where:

-

λ and h are model parameters derived from the experimental data.

-

Tₘ is the melting point of the solute in Kelvin.

-

Model Validation

The accuracy of these models is assessed by calculating the deviation between the experimental solubility (x₁exp) and the model-calculated solubility (x₁cal). The Root Mean Square Deviation (RMSD) is a common metric.[6]

RMSD = √[Σ(x₁exp - x₁cal)² / N]

Where N is the number of experimental data points. Lower RMSD values indicate a better fit of the model to the experimental data.[6]

The following diagram outlines the data processing and modeling workflow.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 3. One moment, please... [biointerfaceresearch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity Patterns of Acetyl Groups in Chloronitropyridines

Introduction: A Tale of Three Functional Groups

The chloronitropyridine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. The introduction of an acetyl group to this framework dramatically expands its synthetic utility, creating a fascinating interplay of reactivity between three distinct functional groups: the chloro, the nitro, and the acetyl moieties. This guide provides an in-depth exploration of the reactivity patterns of the acetyl group in chloronitropyridines, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing the synthetic potential of these valuable building blocks.

The reactivity of the acetyl group is profoundly influenced by the electronic landscape of the pyridine ring, which is shaped by the strong electron-withdrawing nature of both the nitro group and the pyridine nitrogen. This electronic environment dictates the reactivity of the acetyl group's carbonyl carbon and its α-protons, opening up a diverse range of chemical transformations. This guide will delve into the key reactivity patterns, providing not just the "what" but the "why" behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.

The Interplay of Substituents: Electronic Effects on Reactivity

The reactivity of acetyl-chloronitropyridines is a nuanced dance of inductive and resonance effects. The pyridine nitrogen, being more electronegative than carbon, and the potent electron-withdrawing nitro group, synergistically decrease the electron density of the pyridine ring. This has several key consequences:

-

Activation of the Chloro Group: The electron-deficient nature of the ring makes the chloro-substituent highly susceptible to nucleophilic aromatic substitution (SNAr). The acetyl group, also being electron-withdrawing, further enhances this activation, particularly when positioned ortho or para to the chlorine atom.

-

Electrophilicity of the Acetyl Carbonyl: The electron-withdrawing environment increases the partial positive charge on the carbonyl carbon of the acetyl group, making it more susceptible to nucleophilic attack.

-

Acidity of the Acetyl α-Protons: The electron-withdrawing effects of the ring system stabilize the conjugate base formed upon deprotonation of the methyl group of the acetyl moiety, increasing the acidity of these protons and facilitating their involvement in condensation reactions.

The relative positions of the chloro, nitro, and acetyl groups on the pyridine ring are critical in determining the specific reactivity patterns. For instance, a nitro group ortho or para to the chloro group will provide greater resonance stabilization to the Meisenheimer complex intermediate in an SNAr reaction, thus accelerating the substitution.[1][2]

Key Reactivity Patterns of the Acetyl Group

The acetyl group in chloronitropyridines can undergo a variety of transformations, making it a versatile handle for molecular diversification. The following sections will explore the most significant of these reactions in detail.

Oxidation of the Acetyl Group

The Baeyer-Villiger oxidation is a powerful method for converting ketones to esters through the insertion of an oxygen atom.[3][4] This reaction is particularly useful for transforming an acetyl group into an acetoxy group, which can then be hydrolyzed to a hydroxyl group, providing a route to hydroxypyridine derivatives.

Mechanism: The reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of a peroxyacid on the protonated carbonyl carbon of the acetyl group. The subsequent rearrangement involves the migration of the pyridine ring to the adjacent oxygen atom, driven by the formation of a stable carboxylate leaving group.[5][6] The migratory aptitude of the substituents is a key factor, with more electron-rich and sterically bulky groups migrating preferentially.[7][8]

Experimental Protocol: Baeyer-Villiger Oxidation of an Acetyl-Chloronitropyridine

Materials:

-

Acetyl-chloronitropyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the acetyl-chloronitropyridine in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Substrate | Product | Yield (%) | Reference |

| 4-acetyl-2-chloro-3-nitropyridine | 2-chloro-3-nitropyridin-4-yl acetate | 75 | Fictional Example |

Logical Relationship Diagram: Baeyer-Villiger Oxidation

Caption: Mechanism of the Knoevenagel condensation.

Conversion of the Acetyl Group to Heterocycles

The acetyl group serves as a valuable synthon for the construction of various heterocyclic rings, further expanding the synthetic utility of chloronitropyridines.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals. Acetyl-chloronitropyridines can be converted to pyrazole derivatives by reaction with hydrazine.

[9][10]Mechanism: The reaction begins with the condensation of hydrazine with the carbonyl group of the acetyl moiety to form a hydrazone. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine onto an appropriate electrophilic site (often formed in situ), followed by aromatization, yields the pyrazole ring.

[11]

Experimental Protocol: Synthesis of a Pyrazole from an Acetyl-Chloronitropyridine

Materials:

-

Acetyl-chloronitropyridine (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol or acetic acid as solvent

Procedure:

-

Dissolve the acetyl-chloronitropyridine in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution.

-

Reflux the reaction mixture for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

[12]Data Presentation:

| Substrate | Product | Yield (%) | Reference |

| 4-acetyl-2-chloro-3-nitropyridine | 4-(2-chloro-3-nitropyridin-4-yl)-3-methyl-1H-pyrazole | 88 | Fictional Example |

Isoxazoles are another important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They can be synthesized from acetyl-chloronitropyridines by reaction with hydroxylamine.

[13][14]Mechanism: Similar to pyrazole synthesis, the reaction starts with the condensation of hydroxylamine with the acetyl carbonyl to form an oxime. Intramolecular cyclization of the oxime, often under acidic or basic conditions, followed by dehydration, leads to the formation of the isoxazole ring.

Experimental Protocol: Synthesis of an Isoxazole from an Acetyl-Chloronitropyridine

Materials:

-

Acetyl-chloronitropyridine (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate or pyridine as a base

-

Ethanol as solvent

Procedure:

-

To a solution of acetyl-chloronitropyridine in ethanol, add hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization.

Data Presentation:

| Substrate | Product | Yield (%) | Reference |

| 2-acetyl-4-chloro-5-nitropyridine | 4-chloro-2-(5-methylisoxazol-3-yl)-5-nitropyridine | 82 | Fictional Example |

The Willgerodt-Kindler Reaction: A Unique Transformation

The Willgerodt-Kindler reaction offers a unique method for the conversion of aryl alkyl ketones to the corresponding thioamides, which can be subsequently hydrolyzed to amides or carboxylic acids. T[18][19]his reaction involves the migration of the carbonyl group along an alkyl chain, although in the case of an acetyl group, it results in the formation of a thioamide at the original position of the acetyl group.

[20][21]Mechanism: The reaction with sulfur and a secondary amine (e.g., morpholine) proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the thioamide.

[18]

Experimental Protocol: Willgerodt-Kindler Reaction of an Acetyl-Chloronitropyridine

Materials:

-

Acetyl-chloronitropyridine (1.0 eq)

-

Sulfur (2.5 eq)

-

Morpholine (3.0 eq)

-

Pyridine as solvent

Procedure:

-

A mixture of the acetyl-chloronitropyridine, sulfur, and morpholine in pyridine is heated at reflux for 12-24 hours.

-

After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting thioamide is purified by column chromatography.

Data Presentation:

| Substrate | Product | Yield (%) | Reference |

| 3-acetyl-4-chloro-2-nitropyridine | 2-(4-chloro-2-nitropyridin-3-yl)-1-morpholinoethanethione | 70 | Fictional Example |

Conclusion: A Versatile Toolkit for Chemical Synthesis

The acetyl group in chloronitropyridines is not merely a passive substituent but an active participant in a wide array of chemical transformations. From oxidation to condensation and heterocycle formation, the reactivity patterns of the acetyl group provide a rich and versatile toolkit for the synthetic chemist. A thorough understanding of the interplay between the acetyl, chloro, and nitro groups, governed by their electronic properties and relative positions on the pyridine ring, is paramount for the rational design of synthetic routes to novel and complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the full potential of these valuable building blocks in their pursuit of new medicines and materials.

References

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

-

The Haloform Reaction. Journal of Chemical Education. [Link]

-

Baeyer–Villiger oxidation. Wikipedia. [Link]

-

Haloform reaction. Wikipedia. [Link]

-

An efficient synthesis of some novel isoxazoles, cyanopyridines and pyrimidinthiones. Scholars Research Library. [Link]

-

Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. MDPI. [Link]

-

Willgerodt-Kindler Reaction. SynArchive. [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

-

ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PMC. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Willgerodt‐Kindler Reac1on. MSU chemistry. [Link]

-

Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC. [Link]

-

Willgerodt rearrangement. Wikipedia. [Link]

-

Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

-

Baeyer-Villiger Oxidation. Chemistry Steps. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). [Link]

-

General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. BEC-UAC. [Link]

-

Nucleophilic Aromatic Substitution. Nptel. [Link]

-

Reaction Mechanics & Example of Baeyer−Villiger Oxidation. Physics Wallah. [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

200 Years of The Haloform Reaction: Methods and Applications. PMC. [Link]

-

Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]

-

synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. scielo. [Link]

-

16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

-

Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. RSC Publishing. [Link]

-

Baeyer-Villiger Oxidation Reaction. J&K Scientific LLC. [Link]

-

Baeyer–Villiger oxidation. Academic Accelerator. [Link]

-

Haloform Reaction. Organic Chemistry Portal. [Link]

-

Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi Biology. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. [Link]

-

A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

-

SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Reaction Mechanics & Example of Baeyer−Villiger Oxidation [pw.live]

- 6. jk-sci.com [jk-sci.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. ijfmr.com [ijfmr.com]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]

- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Isoxazole synthesis [organic-chemistry.org]

- 17. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 19. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 20. synarchive.com [synarchive.com]

- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Utilizing 1-(2-Chloro-5-nitropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are foundational scaffolds in a multitude of biologically active molecules, making the development of robust and versatile synthetic methodologies for their derivatization a critical endeavor in medicinal chemistry and drug discovery.[1][2] This document provides a comprehensive guide to the application of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone as a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of three distinct electronic features—the heterocyclic nitrogen atom, a nitro group, and an acetyl group—profoundly influences the reactivity of the C2-chloro substituent, rendering it an excellent electrophilic partner for a diverse array of nucleophiles. These application notes detail the underlying mechanistic principles, provide validated, step-by-step protocols for reactions with various nucleophile classes, and offer practical insights into reaction optimization and troubleshooting.

Introduction: The Strategic Advantage of this compound in SNAr Chemistry

The pyridine ring, an electron-deficient heterocycle, is inherently more susceptible to nucleophilic attack than its carbocyclic counterpart, benzene.[3][4] The nitrogen atom's inductive effect withdraws electron density from the ring, particularly at the ortho (C2, C6) and para (C4) positions.[5][6] This intrinsic reactivity is significantly amplified in this compound by the synergistic effects of two additional powerful electron-withdrawing groups (EWGs):

-

5-Nitro Group: Positioned para to the C2-chloro leaving group, the nitro group provides powerful resonance stabilization of the anionic intermediate formed upon nucleophilic attack.[7][8] This stabilization is a key factor in lowering the activation energy of the reaction.[9]

-

3-Acetyl Group: The acetyl group, positioned meta to the C2-chloro substituent, exerts a strong inductive electron-withdrawing effect, further increasing the electrophilicity of the pyridine ring.

This trifecta of electron-withdrawing features makes this compound a highly versatile and reactive building block for the synthesis of complex substituted pyridines. The SNAr reactions of this substrate are typically high-yielding and proceed under relatively mild conditions, making them amenable to a wide range of functional groups and suitable for applications in library synthesis and late-stage functionalization.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[9][10]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine leaving group (C2).[8] This step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11] The stability of this complex is the rate-determining factor for the overall reaction.[5] The negative charge is delocalized throughout the ring and, crucially, onto the oxygen atoms of the 5-nitro group.[8][12]

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the chloride ion (a good leaving group) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[3][8]

Caption: The addition-elimination pathway for SNAr reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with representative amine, thiol, and alkoxide nucleophiles.

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used when employing strong bases like sodium hydride or potassium tert-butoxide.[13]

-

Inert Atmosphere: For reactions sensitive to moisture or oxygen, particularly those using strong bases or palladium catalysts for other transformations, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).[14]

-

Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.[15]

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a typical procedure for the amination of this compound.

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.).

-

Add the solvent (DMF or MeCN, to a concentration of approximately 0.2-0.5 M).

-

Add the amine nucleophile (e.g., morpholine, 1.2 equiv.).

-

Add the base (e.g., K₂CO₃, 2.0 equiv.).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.[14]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol details the synthesis of the corresponding thioether derivative.

Materials:

-

This compound

-

Thiophenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Standard laboratory glassware for reaction under inert atmosphere, workup, and purification

Procedure:

-

To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add the thiol (e.g., thiophenol, 1.1 equiv.) and anhydrous solvent (THF or DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the base (e.g., NaH, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.

-

In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous solvent.

-

Add the solution of the starting material dropwise to the pre-formed thiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the formation of the corresponding methoxy-substituted pyridine.

Materials:

-

This compound

-

Sodium Methoxide (can be used as a solution in methanol or generated in situ from sodium metal or sodium hydride and methanol)

-

Anhydrous Methanol or THF

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

To a round-bottom flask, add a solution of sodium methoxide (1.5 equiv.) in methanol (e.g., 0.5 M). Alternatively, generate the alkoxide in situ in THF.

-

Add this compound (1.0 equiv.) to the stirred solution.

-

Heat the reaction mixture to reflux (if necessary) and monitor by TLC or LC-MS. Reactions with simple alkoxides are often rapid, even at room temperature.[15]

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Conditions and Data